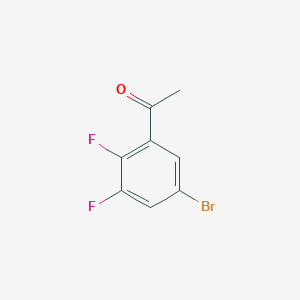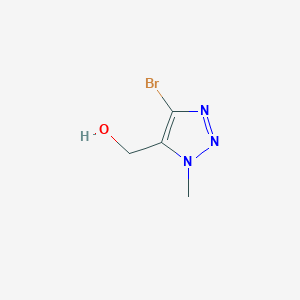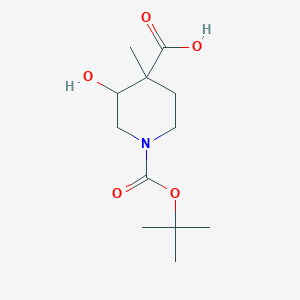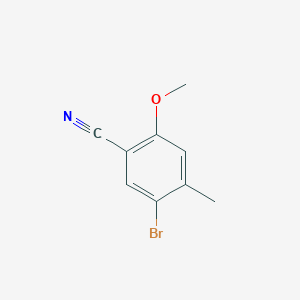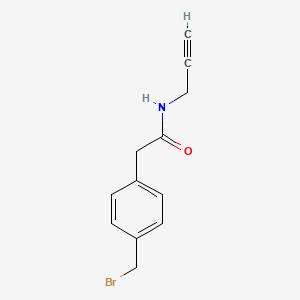
4-bromomethyl-N-propargyl-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Synthesis of Hybrid Compounds
Compounds containing bromomethyl and propargyl groups have been utilized in the design and synthesis of various hybrid molecules. For instance, urea-1,2,3-triazole-amide hybrids were synthesized via click reactions involving propargyl units, showing significant antimicrobial activity (Lal et al., 2020). Similarly, pyrazole-imidazole-triazole hybrids demonstrated excellent potency against fungi, highlighting the utility of these functional groups in developing antimicrobial agents (Punia et al., 2021).
Chiral Synthesis
The synthesis of chiral compounds utilizing bromomethyl and propargyl groups has been explored. One study described the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde to yield a product with high selectivity, underscoring the potential for creating chiral molecules for various applications (Talybov & Baghirli, 2020).
Biological Activities
Antimicrobial and Antifungal Evaluation
The antimicrobial and antifungal properties of related compounds have been a focus of research. Studies have shown that hybrids containing bromomethyl and propargyl moieties exhibit better activity against bacteria and fungi compared to their precursors, indicating their potential as antimicrobial and antifungal agents (Lal et al., 2020); (Punia et al., 2021).
Antidiabetic Agents
The sequential synthesis involving bromo-N-phenylacetamide derivatives led to the identification of compounds with significant antidiabetic potential, demonstrating the utility of these chemical groups in developing new therapeutic agents (Nazir et al., 2018).
Antifungal and Antibiofilm Activity
2-bromo-N-phenylacetamide demonstrated promising antifungal and antibiofilm activities against Cryptococcus neoformans, suggesting potential applications in treating fungal infections and preventing biofilm formation on medical devices (DE MELO et al., 2020).
Safety and Hazards
The safety data sheet for similar compounds indicates that they may be harmful if inhaled, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)phenyl]-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-2-7-14-12(15)8-10-3-5-11(9-13)6-4-10/h1,3-6H,7-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBHDJDKPPHJAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CC=C(C=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
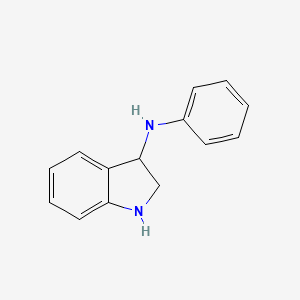
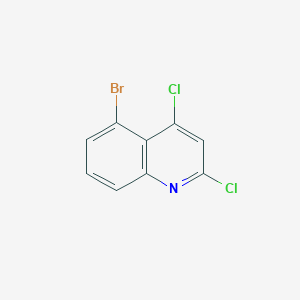
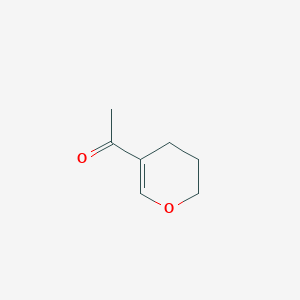
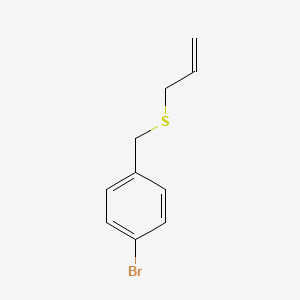
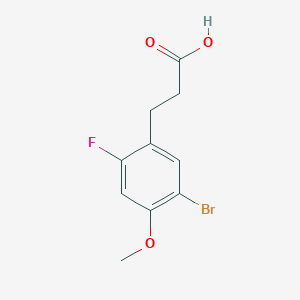
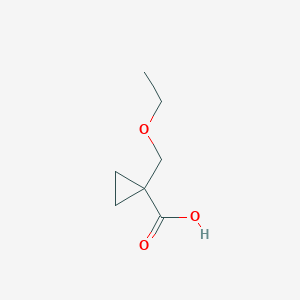
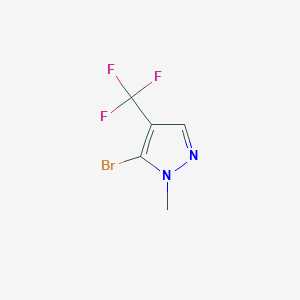
![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

